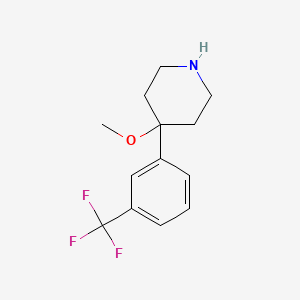
Diphosphoric acid, monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, monomethyl ester, also known as methyl diphosphate, is an ester of diphosphoric acid. This compound is part of the broader class of phosphate esters, which are significant in various biochemical processes. Phosphate esters are crucial in biochemistry, particularly in the formation of adenosine triphosphate (ATP), which stores and transfers energy in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, monomethyl ester can be synthesized through the esterification of diphosphoric acid with methanol. One common method involves the reaction of diphosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts, such as polystyrene-supported DMAP, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under mild conditions to form new esters or amides.
Major Products
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, monomethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diphosphoric acid, monomethyl ester involves its ability to participate in phosphorylation reactions. These reactions are crucial in transferring phosphate groups to various substrates, a process essential in energy transfer and signal transduction pathways. The compound can act as a donor of phosphate groups, interacting with enzymes and other proteins to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, monomethyl ester: Similar in structure but contains only one phosphate group.
Diphosphoric acid, diethyl ester: Another ester of diphosphoric acid but with ethyl groups instead of methyl.
Triphosphoric acid, monomethyl ester: Contains an additional phosphate group compared to diphosphoric acid, monomethyl ester.
Uniqueness
This compound is unique due to its specific esterification with methanol, which imparts distinct chemical properties and reactivity. Its ability to participate in phosphorylation reactions makes it particularly valuable in biochemical and industrial applications .
Eigenschaften
CAS-Nummer |
56399-35-0 |
|---|---|
Molekularformel |
CH6O7P2 |
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4) |
InChI-Schlüssel |
PRFDQHCVOVMMJC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


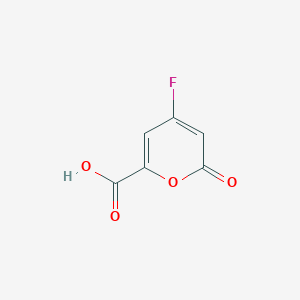
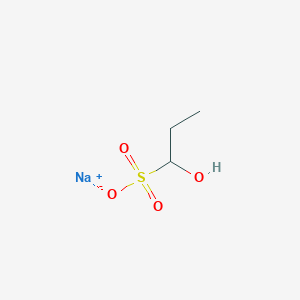
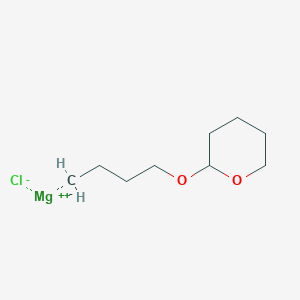

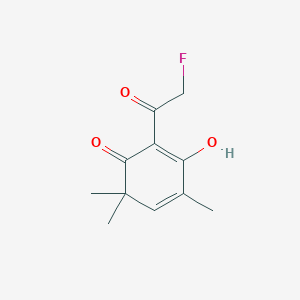
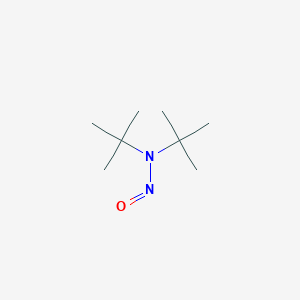



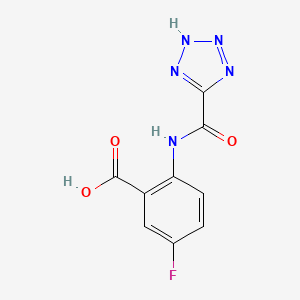
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
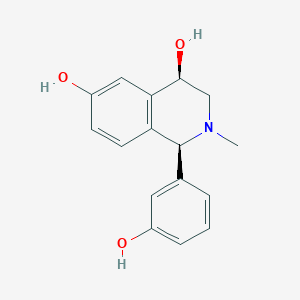
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
